molecular formula C13H9NO2S B2356953 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one CAS No. 313519-49-2

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2356953
CAS No.: 313519-49-2
M. Wt: 243.28
InChI Key: LNYKUZYWYGPYSU-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines a thiazole ring and a chromenone structure. The thiazole ring contains sulfur and nitrogen atoms, while the chromenone structure is a fused ring system with oxygen. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one typically involves the reaction of 4-methylthiazole with a suitable chromenone precursor. One common method is the amination of 6-alkyl-2-chloromethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-ones using secondary cyclic amines . The reaction conditions often include the use of organic bases such as pyridine or triethylamine in solvents like dioxane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenone structure can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromenone structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The chromenone structure can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one include other thiazole-containing chromenones and related heterocyclic compounds, such as:

  • 3-(4-bromothiazol-2-yl)-2H-chromen-2-one
  • 3-(4-ethylthiazol-2-yl)-2H-chromen-2-one
  • 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the thiazole ring can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-8-7-17-12(14-8)10-6-9-4-2-3-5-11(9)16-13(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYKUZYWYGPYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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